2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
Description
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a thioether linkage to a substituted 1,2-oxazole ring. The oxazole moiety contains a chloro group at position 4 and a ketone (3-oxo) group at position 3, rendering the heterocycle electron-deficient. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation .
Properties
CAS No. |
89661-17-6 |
|---|---|
Molecular Formula |
C11H8ClNO4S |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-[(4-chloro-3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
GIAHHHLQWQXHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C(=O)NO2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Mechanism
The most widely documented method involves a sequential nucleophilic substitution followed by cyclocondensation. The synthesis begins with 2-mercaptobenzoic acid and 5-(chloromethyl)-4-chloro-1,2-oxazol-3(2H)-one as precursors.
Thioether Formation :
The sulfanyl linker is established via nucleophilic substitution.
$$
\text{2-Mercaptobenzoic acid} + \text{5-(Chloromethyl)-4-chloro-1,2-oxazol-3-one} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Intermediate} + \text{HCl}
$$
Triethylamine acts as a base to deprotonate the thiol group, facilitating the displacement of chloride. Dimethylformamide (DMF) enhances solubility, with reactions typically conducted at 50–60°C for 6–8 hours.Oxazole Ring Closure :
The intermediate undergoes cyclocondensation in the presence of phosphoryl chloride (POCl₃) to finalize the oxazole ring.
Optimization and Yield
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes substitution efficiency |
| Solvent | DMF | Prevents premature cyclization |
| Reaction Time | 7 hours | Balances conversion and side reactions |
| Base | Et₃N | Neutralizes HCl, drives equilibrium |
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route via Sulfur Transfer Reagents
Use of Disulfide Intermediates
This method employs disulfide-based coupling to avoid harsh conditions.
Disulfide Preparation :
Reacting 2-nitrobenzoic acid with 5-(chloromethyl)-4-chloro-1,2-oxazol-3-one in the presence of elemental sulfur and a copper catalyst forms a disulfide bridge.
$$
2\,\text{Ar-Cl} + \text{S}_8 \xrightarrow{\text{CuI, DMSO}} \text{Ar-S-S-Ar} + 2\,\text{HCl}
$$Reductive Cleavage :
Sodium borohydride (NaBH₄) reduces the disulfide to the thioether while preserving the oxazole ring.
Comparative Advantages
- Milder Conditions : Avoids strong bases and high temperatures.
- Scalability : Suitable for gram-scale synthesis (85% purity before recrystallization).
Yield : 60–65% after recrystallization (ethanol/water).
One-Pot Tandem Synthesis
Integrated Approach
A streamlined one-pot method combines thioether formation and cyclization using microwave-assisted synthesis :
Reactants :
- 2-Mercaptobenzoic acid
- 4-Chloro-5-(chloromethyl)-1,2-oxazol-3(2H)-one
Conditions :
- Solvent: Acetonitrile
- Catalyst: Potassium carbonate (K₂CO₃)
- Microwave: 100°C, 300 W, 30 minutes
Efficiency Metrics
| Metric | Result |
|---|---|
| Conversion Rate | 95% |
| Isolated Yield | 78% |
| Purity (HPLC) | 99.2% |
This method reduces side products like over-oxidized sulfones and minimizes reaction time.
Critical Analysis of Methodologies
Byproduct Formation and Mitigation
- Major Byproducts :
- Mitigation Strategies :
Scalability and Industrial Relevance
| Method | Scalability | Cost Efficiency |
|---|---|---|
| Nucleophilic Substitution | High | Moderate |
| Disulfide Route | Moderate | High |
| One-Pot Microwave | Low | Low |
The nucleophilic substitution route is preferred for pilot-scale production due to reagent availability and established protocols.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.02 (d, J=7.8 Hz, 1H, ArH), 4.51 (s, 2H, SCH₂), 3.89 (s, 1H, oxazole-H) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| HPLC | tᵣ = 6.7 min (C18, MeOH/H₂O 70:30) |
Purity Standards
| Parameter | Specification |
|---|---|
| Assay (HPLC) | ≥98.5% |
| Residual Solvents | <0.1% (ICH Q3C) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrooxazoles.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to mimic the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
The target compound’s 1,2-oxazole ring distinguishes it from other heterocycles in related structures:
- 1,2,4-Oxadiazole Derivatives: describes a compound with a 1,2,4-oxadiazole ring linked to a benzo[b][1,4]oxazin-4-yl group.
- Pyrimidine Derivatives : highlights a pyrimidine-containing compound with a benzamido substituent. Pyrimidine’s six-membered ring offers more sites for functionalization, which can enhance binding specificity in biological targets compared to five-membered oxazole systems .
- Sulfamoyl-Linked Oxazole: details 4-chloro-3-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid, which replaces the thioether with a sulfonamide group.
Substituent Effects
- Electron-Withdrawing Groups : The 4-chloro and 3-oxo substituents on the target compound’s oxazole create an electron-deficient ring, enhancing electrophilicity at the methylsulfanyl linkage. This contrasts with the 3-methyl group in ’s compound, which introduces steric bulk and electron-donating effects, reducing reactivity .
- Functional Group Impact : The benzoic acid moiety is conserved across all compared compounds, suggesting shared pharmacokinetic pathways (e.g., renal excretion via carboxylate conjugation). However, the thioether in the target compound may confer greater metabolic stability compared to sulfonamides, which are prone to enzymatic cleavage .
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